2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid
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Overview
Description
Tauroselcholic acid, also known as 23-seleno-25-homotaurocholic acid or selenium homocholic acid taurine, is a synthetic bile acid analog. It is primarily used in clinical tests to diagnose bile acid malabsorption. This compound is a taurine-conjugated bile acid analog, which incorporates the gamma-emitter selenium-75, making it useful for radiopharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tauroselcholic acid involves the conjugation of cholic acid with taurine. The process typically includes the following steps:
Activation of Cholic Acid: Cholic acid is first activated by converting it into its acyl chloride derivative using reagents like thionyl chloride.
Conjugation with Taurine: The activated cholic acid is then reacted with taurine in the presence of a base such as triethylamine to form taurocholic acid.
Incorporation of Selenium-75: Selenium-75 is incorporated into the taurocholic acid molecule to form tauroselcholic acid.
Industrial Production Methods: Industrial production of tauroselcholic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Tauroselcholic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert tauroselcholic acid into reduced forms.
Substitution: Substitution reactions can occur at the taurine or cholic acid moieties, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tauroselcholic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a radiopharmaceutical to study the enterohepatic circulation of bile salts.
Biology: Researchers use it to investigate bile acid metabolism and transport in biological systems.
Medicine: It is employed in diagnostic tests for bile acid malabsorption, helping to identify patients with chronic diarrhea and other gastrointestinal disorders.
Industry: Tauroselcholic acid is used in the development of new diagnostic tools and therapeutic agents
Mechanism of Action
Tauroselcholic acid acts as a detergent to solubilize fats for absorption in the gastrointestinal tract. It is absorbed and reabsorbed efficiently in the ileum, similar to natural bile acids. The compound targets bile acid transporters and pathways involved in bile acid metabolism, facilitating the study of bile acid turnover and malabsorption .
Comparison with Similar Compounds
Taurocholic Acid: A natural bile acid conjugated with taurine, involved in fat emulsification.
Glycocholic Acid: Another bile acid conjugated with glycine, used in similar diagnostic applications.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness of Tauroselcholic Acid: Tauroselcholic acid is unique due to its incorporation of selenium-75, making it a valuable radiopharmaceutical for diagnostic imaging. Its ability to mimic natural bile acids while being detectable via gamma cameras sets it apart from other bile acids .
Properties
IUPAC Name |
2-[[2-[2-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)propylselanyl]acetyl]amino]ethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLWGQJPSGGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7SSe |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868328 |
Source
|
Record name | 2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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